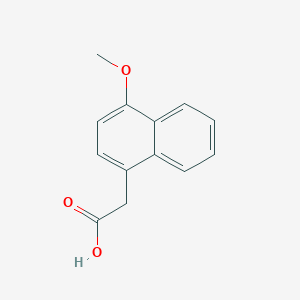

![molecular formula C23H22N2O6S B3010415 N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环辛-2-基)-2,5-二甲氧基苯磺酰胺 CAS No. 922136-69-4](/img/structure/B3010415.png)

N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环辛-2-基)-2,5-二甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

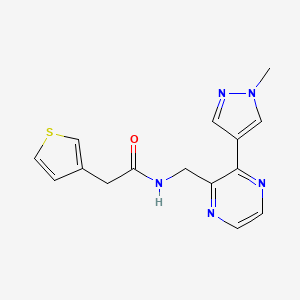

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound . The molecular formula for this compound varies depending on the specific structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .科学研究应用

催化不对称反应

- 催化不对称 aza-Reformatsky 反应:此反应涉及环状二苯并[b,f][1,4]恶杂环辛,导致合成手性乙基 2-(10,11-二氢二苯并[b,f][1,4]恶杂环辛-11-基)乙酸酯衍生物,具有高收率和对映选择性(Munck 等人,2017 年)。

- Et2Zn 的不对称加成:此过程实现了取代的二苯并[b,f][1,4]恶杂环辛的对映选择性烷基化(Munck 等人,2017 年)。

不对称合成

- 不对称炔基化:通过结合手性磷酸和 Ag(I) 催化剂实现,该方法合成了光学活性 11-取代-10,11-二氢二苯并[b,f][1,4]恶杂环辛衍生物(Ren 等人,2014 年)。

绿色化学和生物活性化合物

- Ru 催化的不对称转移氢化:利用水作为环境友好的溶剂,以高转化率和对映选择性提供生物活性二苯并[b,f][1,4]恶杂环辛化合物(More 和 Bhanage,2017 年)。

- 涉及生物质的合成:展示了一种组装新型苯并稠合 N-杂环化合物的有效方法,包括 N-芳基化二苯并[b,e][1,4]恶杂环辛-11(5H)-酮(Zhang 等人,2015 年)。

新型合成方法

- 二苯并[b,f][1,4]恶杂环辛-11(10H)-酮的合成:一种基于 N-取代水杨酰胺和苯和吡啶的邻硝基氯代衍生物的新方法(Sapegin 等人,2008 年)。

- 环形成级联反应中的未保护磺酰胺基团:产生一类新型的[1,4]恶杂环辛基伯磺酰胺,作为酶抑制剂(Sapegin 等人,2018 年)。

抗菌和抗增殖剂

- N-乙基-N-甲基苯磺酰胺衍生物:这些衍生物表现出显着的抗菌和抗增殖活性,在治疗应用中具有潜力(Abd El-Gilil,2019 年)。

药理学和药物设计

- 药理学特征:对各种受体的药理学研究,突出了其在药物开发中的潜力(Naporra 等人,2016 年)。

作用机制

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the normal functioning of the neural pathways where these receptors are present.

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the perception of pain. The compound’s action on these pathways can lead to changes in these functions, potentially alleviating symptoms of certain central nervous system disorders .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which the Dopamine D2 receptors are inhibited. In general, the inhibition of these receptors can lead to a decrease in dopamine-mediated responses in the affected neural pathways. This could result in changes in motor control, reward processing, and other functions mediated by these pathways .

属性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)22-14-16(29-2)10-12-21(22)30-3/h5-14,24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQHRZRESGTNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)

![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)